3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
Brand Name:
Vulcanchem
CAS No.:
638142-08-2
VCID:
VC0488578
InChI:
InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3
SMILES:
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl
Molecular Formula:
C16H14ClNO3
Molecular Weight:
303.74g/mol
3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
CAS No.: 638142-08-2
Main Products
VCID: VC0488578
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74g/mol
CAS No. | 638142-08-2 |
---|---|
Product Name | 3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one |
Molecular Formula | C16H14ClNO3 |
Molecular Weight | 303.74g/mol |
IUPAC Name | 3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3 |
Standard InChIKey | GNVVDHOZUQWWFZ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl |
Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl |
PubChem Compound | 2130276 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume